molecular formula C8H9IO2Zn B6333818 MFCD08064072 CAS No. 2246939-72-8

MFCD08064072

Cat. No.: B6333818
CAS No.: 2246939-72-8
M. Wt: 329.4 g/mol
InChI Key: USBHSISAPDLLGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature conventions, MDL numbers typically correspond to catalog entries for research chemicals, often involving organoboron or aromatic derivatives (e.g., boronic acids or halogenated aryl compounds) .

Properties

IUPAC Name

1,3-dimethoxybenzene-5-ide;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.HI.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHSISAPDLLGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C[C-]=C1)OC.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylzinc Iodide is synthesized through the reaction of 3,5-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as: [ \text{3,5-Dimethoxyphenyl Iodide} + \text{Zinc} \rightarrow \text{3,5-Dimethoxyphenylzinc Iodide} ]

Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethoxyphenylzinc Iodide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxyphenylzinc Iodide primarily undergoes substitution reactions, where the phenylzinc moiety acts as a nucleophile. It can react with various electrophiles to form new carbon-carbon bonds. Some common reactions include:

    Coupling Reactions: It can participate in cross-coupling reactions with halides or pseudohalides to form biaryl compounds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions:

    Electrophiles: Halides, carbonyl compounds, and other electrophilic species.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from reactions involving 3,5-Dimethoxyphenylzinc Iodide depend on the electrophile used. For example, coupling with aryl halides forms biaryl compounds, while addition to aldehydes or ketones forms secondary or tertiary alcohols .

Scientific Research Applications

Chemistry: 3,5-Dimethoxyphenylzinc Iodide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and natural products where precise control over the formation of carbon-carbon bonds is required.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 3,5-Dimethoxyphenylzinc Iodide can have significant biological activity. For example, biaryl compounds synthesized using this reagent can be used as intermediates in the synthesis of drugs and other biologically active molecules.

Industry: In the industrial sector, 3,5-Dimethoxyphenylzinc Iodide is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules used in various applications .

Mechanism of Action

The mechanism by which 3,5-Dimethoxyphenylzinc Iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The phenylzinc moiety can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. The zinc atom in the compound helps to stabilize the negative charge on the phenyl group, making it a more effective nucleophile. This stabilization is crucial for the compound’s reactivity and selectivity in various organic reactions .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for this compound remains sparse, necessitating validation via techniques like NMR or HPLC-MS, as outlined in analytical guidelines .
  • Safety Considerations : Halogenated compounds often require stringent handling (e.g., P280/P305+P351+P338 precautions) due to toxicity risks .
  • Future Directions : Computational modeling (e.g., QSAR) could predict this compound’s bioactivity, leveraging similarity scores (0.71–0.87) from existing analogues .

Biological Activity

MFCD08064072, also known as 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H10O2S
  • Molecular Weight : Approximately 218.27 g/mol
  • Structural Features : The compound features a bicyclic structure that includes a benzo[b]thiophene moiety fused with a cyclopropyl group at the 6-position and a carboxylic acid group at the 2-position.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes. Key mechanisms include:

  • Enzyme Inhibition : Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, especially CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs.
  • Hydrogen Bonding : The carboxylic acid group enhances binding affinity to target proteins through hydrogen bonding.
  • Structural Rigidity : The cyclopropyl group contributes to the compound's rigidity, potentially improving selectivity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific molecular pathways involved in cancer progression.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Evidence suggests that it may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
This compound (6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid)Cyclopropyl groupCYP1A2 inhibition, anticancer potential
Benzo[b]thiophene-2-carboxylic acidLacks cyclopropyl groupLimited enzyme interactions
6-Methyl-benzo[b]thiophene-2-carboxylic acidMethyl group at 6-positionDifferent electronic properties
6-Phenyl-benzo[b]thiophene-2-carboxylic acidPhenyl groupEnhanced π-π interactions

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • CYP1A2 Inhibition Study : A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This could lead to altered drug metabolism profiles when co-administered with other pharmaceuticals.
  • Anticancer Screening : In vitro assays showed that derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for further development in cancer therapeutics.
  • Inflammation Model : Animal models indicated that compounds related to this structure could significantly reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.